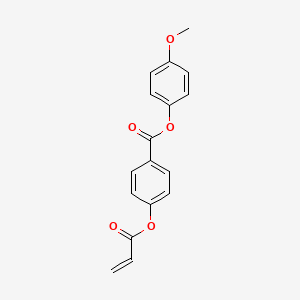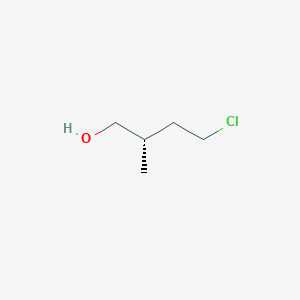
(2S)-4-Chloro-2-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-Chloro-2-methylbutan-1-ol: is an organic compound with the molecular formula C5H11ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Chloro-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the chlorination of 2-methylbutan-1-ol using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Methylbutan-1-ol+SOCl2→this compound+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-4-Chloro-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: 4-Chloro-2-methylbutanal or 4-Chloro-2-methylbutanone.
Reduction: 4-Chloro-2-methylbutane.
Substitution: 4-Hydroxy-2-methylbutan-1-ol or 4-Amino-2-methylbutan-1-ol.
Applications De Recherche Scientifique
Chemistry: (2S)-4-Chloro-2-methylbutan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into stereochemistry and molecular recognition.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (2S)-4-Chloro-2-methylbutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(2R)-4-Chloro-2-methylbutan-1-ol: The enantiomer of (2S)-4-Chloro-2-methylbutan-1-ol, which has different stereochemistry.
4-Chloro-2-methylbutan-2-ol: A structural isomer with the hydroxyl group on the second carbon.
4-Chloro-2-methylbutanoic acid: An oxidized form with a carboxylic acid group.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups. Its chiral nature allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Numéro CAS |
66261-44-7 |
|---|---|
Formule moléculaire |
C5H11ClO |
Poids moléculaire |
122.59 g/mol |
Nom IUPAC |
(2S)-4-chloro-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H11ClO/c1-5(4-7)2-3-6/h5,7H,2-4H2,1H3/t5-/m0/s1 |
Clé InChI |
RMPDSRDWNMVNNJ-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](CCCl)CO |
SMILES canonique |
CC(CCCl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



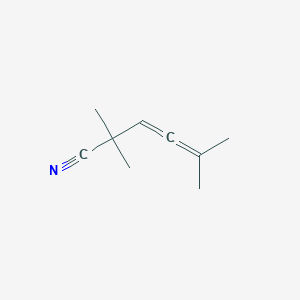
![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)
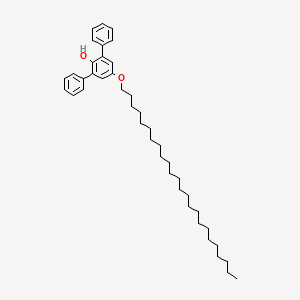
![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)

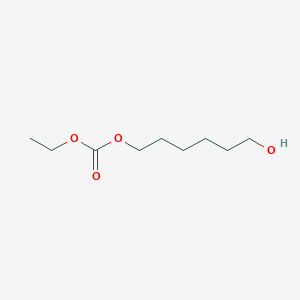

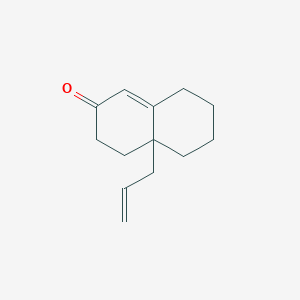
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)



